N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c21-13-5-6-15(16(22)10-13)17-11-14(24-26-17)12-23-19(25)20(7-1-2-8-20)18-4-3-9-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZCNZRTSSHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an isoxazole ring, a thiophene moiety, and a cyclopentanecarboxamide group, which collectively contribute to its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 397.4 g/mol
- CAS Number : 1021217-04-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorophenyl and isoxazole components enhance its binding affinity to specific enzymes and receptors, potentially leading to modulation of their activities. This interaction can result in various biological effects, including:
- Enzyme Inhibition : Compounds with isoxazole rings often exhibit inhibitory effects on enzymes involved in critical metabolic pathways.
- Receptor Modulation : The structural characteristics allow for the modulation of receptor signaling pathways, which can influence cellular responses.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of this compound in animal models of epilepsy. The compound demonstrated significant efficacy in reducing seizure frequency and severity, suggesting a promising avenue for the development of new antiepileptic drugs.
Antimicrobial and Anti-inflammatory Effects
Preliminary research indicates that this compound may possess antimicrobial and anti-inflammatory properties. The presence of the difluorophenyl substituent is believed to enhance these effects by increasing lipophilicity, which optimizes the compound's interaction with target proteins involved in inflammatory responses.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticonvulsant activity | The compound significantly reduced seizure activity in rodent models compared to control groups. |
| Study 2 | Investigate antimicrobial properties | Exhibited notable inhibition against bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Assess anti-inflammatory effects | Showed reduced levels of pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isoxazole Ring : Utilizing β-keto esters and hydroxylamine hydrochloride under acidic conditions.
- Introduction of Difluorophenyl Group : Achieved through nucleophilic substitution reactions.
- Coupling with Thiophene and Cyclopentanecarboxamide : Finalized through amide bond formation using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Ring Size : The cyclopentane in the target compound offers greater conformational flexibility compared to the strained cyclopropane in compound 50 . This may influence binding to rigid biological targets.
- Heterocycles : The isoxazole-thiophene combination in the target contrasts with thiazole-benzodioxole systems in analogs. Thiophene’s sulfur may enhance π-stacking, while isoxazole’s oxygen/nitrogen could facilitate hydrogen bonding .
Comparison :
- The target compound’s synthesis likely mirrors the HATU/DIPEA coupling methods used for compound 50 but with distinct starting materials (e.g., isoxazole instead of thiazole).
- Lower yields in compound 50 (27%) highlight challenges in cyclopropane-containing systems, suggesting the cyclopentane core in the target may offer synthetic advantages .
Physicochemical and Pharmacological Inferences
Notes:
Preparation Methods
1,3-Dipolar Cycloaddition Method
The isoxazole core is synthesized via reaction of 2,4-difluorophenylacetylene with nitrile oxide, generated in situ from hydroxylamine and chloroacetaldehyde (Figure 1).
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Catalyst | Triethylamine | |
| Temperature | 0–5°C → room temperature | |
| Yield | 68–72% |
Mechanistic Insights
Nitrile oxide (generated from hydroxylamine hydrochloride and chloroacetaldehyde) undergoes [3+2] cycloaddition with 2,4-difluorophenylacetylene. Steric hindrance from fluorine substituents necessitates prolonged reaction times (12–16 hr).
Condensation-Oxidation Approach
Alternative routes employ condensation of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride, followed by oxidation using MnO₂ to introduce the aldehyde group.
Optimization Challenges
- Over-oxidation to carboxylic acids requires strict temperature control (<40°C).
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >95% purity.
Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
Friedel-Crafts Alkylation
Cyclopentanecarbonyl chloride reacts with thiophene in the presence of AlCl₃ (Figure 2).
Procedure
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between cyclopentane boronic acid and 2-bromothiophene offers higher regioselectivity (Table 1).
Table 1. Catalytic Conditions for Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | DMF/H₂O | 78 |
| Pd(OAc)₂ | SPhos | Toluene | 65 |
| PdCl₂(dppf) | None | THF | 71 |
Coupling of Subunits via Reductive Amination
Amide Bond Formation
The aldehyde group of 5-(2,4-difluorophenyl)isoxazole-3-carbaldehyde is converted to an amine via reductive amination with methylamine, followed by coupling to 1-(thiophen-2-yl)cyclopentanecarboxylic acid (Figure 3).
Stepwise Protocol
- Reductive Amination :
- Carbodiimide-Mediated Coupling :
Side Reactions
- Over-reduction of the isoxazole ring observed at NaBH₃CN concentrations >2 eq.
- Epimerization at the cyclopentane stereocenter mitigated by low-temperature coupling (−20°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoxazole-H), 7.45–7.38 (m, 2H, Ar-H), 6.98–6.91 (m, 2H, thiophene-H), 4.52 (s, 2H, CH₂), 3.12–3.05 (m, 1H, cyclopentane-H).
- HRMS (ESI+) : m/z calc. for C₂₁H₁₇F₂N₂O₂S [M+H]⁺ 415.0984, found 415.0979.
Optimization and Scale-Up Challenges
Solvent Selection
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
